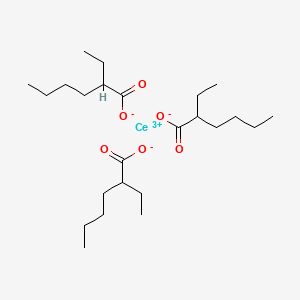

Cerium(III) 2-ethylhexanoate

Description

Significance of Cerium(III) Complexes in Contemporary Chemical Science

Cerium, the most abundant of the rare earth metals, is distinguished by its two stable valence states: the +3 (cerous) and +4 (ceric) states. americanelements.com This accessibility of two oxidation states is central to the utility of cerium complexes in a multitude of chemical applications. mdpi.com Cerium(III) complexes, in particular, are a major focus of research due to their involvement in catalysis, materials science, and organic synthesis. mdpi.comontosight.ai

The Ce(III)/Ce(IV) redox couple is fundamental to many of these applications. nih.gov The ability of cerium to mediate electron transfer processes makes its complexes valuable as catalysts in reactions such as polymerization, oxidation, and hydrogenation. americanelements.comatamanchemicals.com In materials science, cerium compounds are precursors for nanomaterials like cerium oxide (ceria) nanoparticles, which have applications in electronics, optics, and biomedicine due to their unique catalytic and physical properties. americanelements.comontosight.ai The redox chemistry of cerium has been a subject of intense study, with a significant focus on the Ce(III)/Ce(IV) oxidation chemistry for its broad applicability. rsc.org

Role of Carboxylate Ligands in Organometallic Cerium Chemistry

Carboxylate ligands, such as 2-ethylhexanoate (B8288628), play a pivotal role in the chemistry of organometallic cerium complexes. These organic anions are effective at satisfying the high coordination numbers often preferred by lanthanide cations like cerium. rsc.org The bonding between the carboxylate groups and the cerium ion is primarily electrostatic, which contributes to the thermal stability of the resulting complexes. rsc.org

The nature of the carboxylate ligand can significantly influence the properties of the cerium complex, including its solubility in various solvents and its reactivity. ontosight.ai The 2-ethylhexanoate ligand, a branched-chain carboxylic acid, imparts good solubility in nonpolar organic solvents like toluene (B28343) and xylene. smolecule.com This solubility is a key advantage for its use in homogeneous catalysis and as a precursor for the synthesis of advanced materials where specific stoichiometries are required. americanelements.comsmolecule.com Furthermore, the ligand environment has a pronounced effect on the redox behavior of the cerium center. nih.gov The interaction between the carboxylate ligands and the cerium ion can be studied using various spectroscopic techniques to understand the structure and bonding within the complex. ontosight.ai

Overview of Academic Research Trajectories for Cerium(III) 2-Ethylhexanoate

Academic research on this compound has primarily focused on its application as a precursor for advanced materials and as a catalyst.

Precursor for Materials Synthesis:

A significant area of research involves using this compound as a precursor to produce cerium-containing materials. It is frequently employed in the synthesis of cerium oxide (CeO₂) thin films and nanoparticles. americanelements.comchemicalbook.com For instance, thin amorphous films of this compound can be used to prepare CeO₂ thin films through a photochemical method. cymitquimica.comchemicalbook.comunilongindustry.com Its solubility in organic solvents allows for its use in solution-based deposition techniques. americanelements.com

Furthermore, it serves as a key ingredient in the preparation of inorganic nanoparticles within oil-in-water microemulsions. cymitquimica.comchemicalbook.comunilongindustry.com Researchers have mixed this compound with other metal carboxylates, such as those of gadolinium or zirconium, to create mixed-metal oxide nanoparticles with controlled stoichiometry. cymitquimica.comchemicalbook.comunilongindustry.combeyondchem.com

Catalytic Applications:

The catalytic properties of this compound are another major research focus. It is investigated for its role in various organic reactions, including polymerization and oxidation. americanelements.comontosight.ai In the realm of coatings and inks, it functions as a drying agent, or drier, promoting the polymerization process that leads to the curing of the film. atamanchemicals.combeyondchem.com It can act as a primary drier, sometimes used in conjunction with other metal catalysts to achieve desired drying characteristics. atamanchemicals.com

Recent studies have also explored its use in initiating the ring-opening polymerization of lactides for producing biodegradable polymers, a field of growing importance. researchgate.net Its catalytic activity is attributed to the Lewis acidic nature of the cerium ion and its ability to facilitate redox cycles. americanelements.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUYAXGAOIFIC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24593-34-8, 56797-01-4, 210817-31-5 | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210817315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexanoic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT3AB8638R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cerium Iii 2 Ethylhexanoate

Metathesis Reactions in Cerium(III) 2-Ethylhexanoate (B8288628) Synthesis

Metathesis, or double displacement, reactions are a common and effective strategy for the synthesis of cerium(III) 2-ethylhexanoate. This method involves the exchange of ions between two reacting salt compounds to form the desired product.

Aqueous Metathesis Routes

Aqueous metathesis represents a straightforward approach to synthesizing this compound. In this method, a water-soluble cerium(III) salt, such as cerium(III) nitrate (B79036), is reacted with an alkali metal salt of 2-ethylhexanoic acid, typically sodium 2-ethylhexanoate. shepchem.com The reaction is generally carried out in an aqueous medium where the reactants are soluble.

The process involves preparing a solution of sodium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with a stoichiometric amount of sodium hydroxide (B78521) in water. shepchem.com To this, an aqueous solution of a cerium(III) salt, like cerous nitrate, is added with vigorous agitation. shepchem.com The resulting this compound, being insoluble in water, precipitates out of the solution and can be subsequently isolated. This method is advantageous due to the use of readily available and relatively inexpensive starting materials and the simplicity of the procedure. For instance, a method for preparing rhodium(III) 2-ethylhexanoate, which can be adapted for cerium, involves reacting a metal salt with an alkali salt of 2-ethylhexanoic acid in an aqueous solution, followed by heating and extraction.

A similar aqueous metathesis reaction is employed in the synthesis of manganese 2-ethylhexanoate, where 2-ethylhexanoic acid is first reacted with an alkali lye at elevated temperatures (90-100°C) to form an aqueous solution of the corresponding alkali 2-ethylhexanoate. google.com Subsequently, a solution of a soluble manganese salt is added, leading to a metathesis reaction and the formation of the desired product. google.com This approach, which avoids the use of other solvents, yields a high-purity solid product. google.com

Non-Aqueous Metathesis Approaches

While aqueous routes are common, non-aqueous metathesis approaches offer advantages in specific contexts, particularly when aiming for products with low water content or when using reactants that are sensitive to hydrolysis. In these methods, organic solvents are used as the reaction medium. The selection of the solvent is critical as it influences the solubility of reactants and products, reaction kinetics, and the ultimate purity of the this compound.

Nonpolar solvents like toluene (B28343) and xylene can be employed, in which this compound exhibits good solubility. smolecule.com This property is particularly useful when the product is intended for use in solution-based applications, such as in the preparation of mixed-metal precursors for advanced materials. chemicalbook.combeyondchem.com For example, a toluene-based precursor solution can be created by mixing gadolinium(III) 2-ethylhexanoate and this compound to achieve a specific stoichiometry. chemicalbook.combeyondchem.comcymitquimica.com Similarly, for ceria/zirconia precursors, this compound and zirconium(IV) 2-ethylhexanoate can be mixed in a 1:1 metal molar ratio and diluted with xylene. chemicalbook.combeyondchem.com

The choice of solvent can also influence the coordination environment of the cerium ion, potentially affecting the properties of the final product. The use of anhydrous conditions is often necessary to prevent the hydrolysis of the cerium salt and the formation of unwanted byproducts.

Direct Synthesis from Cerium Salts and 2-Ethylhexanoic Acid

Direct synthesis provides an alternative route to this compound, involving the reaction of a cerium compound, such as an oxide or hydroxide, directly with 2-ethylhexanoic acid. smolecule.com This method can be performed with or without a solvent.

In a solvent-based approach, organic solvents like toluene or hexane (B92381) are utilized to dissolve the reactants and facilitate the reaction, which is typically carried out with heating and stirring. smolecule.com The direct reaction between cerium(III) oxide or hydroxide and 2-ethylhexanoic acid under controlled conditions leads to the formation of this compound and water. smolecule.com

Another direct method involves the thermal hydrolysis of cerium(III) salts in the presence of fatty acids like 2-ethylhexanoic acid. mdpi.com However, these methods can require high temperatures, up to 290°C, and may use more expensive starting materials. mdpi.com A more facile, low-temperature method has been proposed for preparing stable sols of nanocrystalline cerium dioxide in nonpolar solvents, which involves the surface modification of CeO₂ nanoparticles with 2-ethylhexanoic acid. mdpi.com

The choice of the cerium precursor is a critical factor in direct synthesis. Commonly used precursors include cerium(III) nitrate hexahydrate, cerium(III) chloride, and cerium(III) acetate. smolecule.com Cerium(III) nitrate hexahydrate is widely used due to its high solubility in polar solvents and good reactivity, achieving yields of 75-86% under optimized solvothermal conditions. smolecule.com Cerium(III) chloride is also effective, particularly in acetonitrile-based systems, where it can achieve yields up to 95%. smolecule.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

To obtain this compound with high purity and in high yield, careful optimization of the reaction conditions is essential. Key parameters that influence the outcome of the synthesis include the choice of solvent system, stoichiometric control, and ligand-to-metal ratios.

Influence of Solvent Systems on Compound Formation

The solvent plays a multifaceted role in the synthesis of this compound, affecting reactant solubility, reaction kinetics, and the stability of the final product. smolecule.com The choice of solvent can directly influence the coordination environment of the cerium ion. smolecule.com

In nonpolar solvents such as toluene and xylene, this compound complexes are more soluble, which is advantageous for creating precursor solutions for mixed-metal systems. smolecule.com Polar solvents, on the other hand, can also be employed. For instance, acetonitrile (B52724) has been identified as a superior solvent for the formation of cerium coordination complexes due to its balance of coordinating ability and chemical stability. smolecule.com In acetonitrile, cerium(III) complexes show enhanced stability and improved reaction kinetics. smolecule.com Hydroxylic solvents like ethanol-water mixtures can promote the formation of cerium-oxo clusters through hydrolysis, leading to products with increased thermal stability. smolecule.com

Microemulsion techniques, which create an oil-in-water microemulsion containing both cerium and 2-ethylhexanoic acid, can lead to uniform particle size distributions, which is particularly useful for nanoparticle synthesis. smolecule.commdpi.com

Stoichiometric Control and Ligand-to-Metal Ratios

Precise control over the stoichiometry of the reactants is crucial for maximizing the yield and purity of this compound. The ligand-to-metal ratio, specifically the molar ratio of 2-ethylhexanoic acid to the cerium salt, directly impacts the completeness of the reaction and the formation of the desired product. cymitquimica.com

In metathesis reactions, stoichiometric amounts of the reactants are typically used to ensure complete conversion. shepchem.com For instance, in the synthesis of rhodium(III) 2-ethylhexanoate, the molar ratio of 2-ethylhexanoic acid to the alkali metal hydroxide is maintained at 1:1 to 1.1:1. google.com The ratio of the alkali metal salt of 2-ethylhexanoic acid to the rhodium(III) precursor can range from 2:1 to 8:1. google.com In the case of this compound, a 3:1 ratio of 2-ethylhexanoic acid to the cerium ion is indicated by the compound's structure. cymitquimica.com

For direct synthesis methods, the molar ratio of the reactants is also a critical parameter. For example, in the synthesis of molybdenum 2-ethylhexanoate, the molar ratio of 2-ethylhexanoic acid to molybdenum is typically maintained between 2.5 and 4.2, with an optimal range close to 3.0. This ensures complete complexation and influences the physical properties of the product, such as viscosity.

Scalability Considerations for Research Applications

The transition of this compound synthesis from a laboratory scale to larger quantities suitable for extensive research applications requires careful consideration of several factors to maintain efficiency and product quality. smolecule.com While some synthetic routes are straightforward for small-scale preparation, they may present challenges when scaled up.

Hydrothermal and solvothermal methods, for example, which utilize cerium(III) salts and fatty acids, are noted for their low scalability. mdpi.com These methods often require high temperatures, reaching up to 290°C, and can involve expensive starting materials, making them less practical for producing larger batches. mdpi.com

For applications requiring significant amounts of the compound, such as its use as a precursor in the large-scale synthesis of cerium oxide nanocrystals or powders via flame spray pyrolysis, the scalability of the synthesis method is paramount. googleapis.comgoogle.com The economic viability of such large-scale processes depends on optimizing parameters like reaction engineering, heat and mass transfer, and separation processes. smolecule.com

Furthermore, the physical properties of this compound can impact its handling in large quantities. Its hygroscopic nature necessitates storage under anhydrous conditions to prevent hydrolysis, which can add complexity and cost to large-scale applications.

Conversely, processes have been developed that are inherently more scalable. For instance, patented methods focusing on the synthesis of similar metal carboxylates emphasize the control of ionic impurities to improve performance, which is a key consideration in industrial-scale production. The development of non-hydrolytic sol-gel reactions and other simple, cost-effective methods that avoid complex purification steps are crucial for overcoming the limitations of traditional synthesis routes. googleapis.comgoogle.com These advanced methods aim to provide high space-time yields, making the production of this compound more feasible for extensive research and pre-industrial studies.

Table 2: Scalability Factors of Synthetic Methods

| Synthetic Method | Key Advantages for Scalability | Key Challenges for Scalability |

|---|---|---|

| Direct Reaction | Simple procedure. smolecule.com | Potential for poor heat and mass transfer on a larger scale. |

| Solvent-Based Methods | Good control over reaction conditions. smolecule.com | Solvent recovery and recycling become significant economic factors. smolecule.com |

| Hydrothermal/Solvothermal | Can produce specific nanoparticle morphologies. | Low scalability, high temperatures, and expensive reagents. mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone in the analysis of Cerium(III) 2-ethylhexanoate (B8288628), enabling the non-destructive investigation of its structural features. ontosight.ai Techniques such as infrared, Raman, and nuclear magnetic resonance spectroscopy are pivotal in elucidating the bonding and atomic arrangement within the molecule. ontosight.ai

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of Cerium(III) 2-ethylhexanoate by probing the vibrational modes of its constituent bonds.

IR spectroscopy is particularly useful for identifying the coordination of the carboxylate group to the cerium ion. The IR spectrum of this compound exhibits characteristic absorption bands. google.com For instance, strong bands related to the C-H stretching of the ethyl and hexyl groups appear around 2959, 2873, and 2861 cm⁻¹. google.com A very strong and sharp band observed between 1580-1550 cm⁻¹ is assigned to the asymmetric stretching vibration (ν C=O) of the coordinated carboxylate group. google.com The absence of a strong band around 1700-1750 cm⁻¹, which would be characteristic of the free carboxylic acid, confirms the formation of the cerium carboxylate salt. google.comgoogle.com A weaker band in the 700-500 cm⁻¹ region can be attributed to the Ce-O stretching vibrations of the cluster framework. google.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound has been acquired and compared with models calculated using Density Functional Theory (DFT) to achieve a more precise assignment of the observed vibrational modes. shepchem.com

| Vibrational Mode | IR Peak (cm⁻¹) google.com | Raman Peak (cm⁻¹) shepchem.com | Assignment |

| C-H Stretch | 2959, 2873, 2861 | - | Alkyl groups |

| C=O Stretch (coordinated) | 1536 | ~1550-1580 google.com | Asymmetric carboxylate stretch |

| C-H Bend | 1459 | - | Alkyl groups |

| C-O Stretch | 1381, 1319, 1295 | - | Symmetric carboxylate stretch |

| Ce-O Stretch | - | - | Framework vibrations (typically < 700 cm⁻¹) google.com |

Table 1: Key vibrational bands observed in the IR and Raman spectra of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of the hydrogen atoms within the 2-ethylhexanoate ligands. ontosight.ai ¹H NMR analysis of this compound dissolved in a suitable solvent like CDCl₃ confirms the structure of the organic moiety and the absence of free 2-ethylhexanoic acid. google.com

The paramagnetic nature of the Ce(III) ion can lead to broadening and shifting of the NMR signals compared to the free ligand. However, characteristic signals for the alkyl protons are still observable. The ¹H NMR spectrum shows a complex multiplet in the region of δ 0.70-0.92 ppm, corresponding to the terminal methyl groups of the ligand. google.com Signals for the methylene (B1212753) and methine protons are also present at expected chemical shifts, confirming the integrity of the 2-ethylhexanoate ligand upon coordination to the cerium center. google.com

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 0.70-0.92 | m | 10H | -CH₃ and other alkyl protons | google.com |

| 0.94-1.24 | m | 2H | -CH₂- protons | google.com |

| 1.30-1.53 | m | 2H | -CH₂- protons | google.com |

| 2.43 | s | 1H | -CH- proton | google.com |

Table 2: ¹H NMR spectroscopic data for this compound in CDCl₃. google.com

X-ray Diffraction (XRD) is the principal technique for determining the three-dimensional arrangement of atoms in both crystalline and amorphous materials. ontosight.ai While detailed single-crystal XRD structures of simple this compound are not commonly reported, likely due to its tendency to form amorphous or poorly crystalline solids, XRD is crucial in studying its derivatives and decomposition products. rsc.orgvulcanchem.com

For instance, when this compound is used as a precursor to synthesize cerium oxide (ceria, CeO₂) nanoparticles, XRD is employed to confirm the formation and crystalline phase of the resulting ceria. rsc.orgmdpi.com Studies show that the thermal decomposition of the precursor leads to the formation of CeO₂ with a cubic fluorite structure. rsc.orgresearchgate.net The analysis of the diffraction peak widths using the Scherrer equation can also provide an estimation of the crystallite size of the synthesized nanoparticles. mdpi.com For the precursor itself, which can be a viscous liquid or amorphous solid, XRD patterns would typically show a broad halo rather than sharp diffraction peaks, confirming its non-crystalline nature. rsc.orgcymitquimica.comthermofisher.comthermofisher.com

Investigation of Coordination Environment and Molecular Geometry

Modification of the ligand environment around the cerium ion can significantly alter the coordination geometry and, consequently, the physical and chemical properties of the complex. This can be achieved by introducing different carboxylate ligands or other coordinating molecules.

For example, the formation of mixed-ligand complexes, such as cerium 2-ethylhexanoate naphthenate, demonstrates how the coordination sphere can be tuned. ontosight.ai In such cases, both the 2-ethylhexanoate and naphthenate ligands coordinate to the cerium center, and the resulting complex's properties, including its solubility and stability, are a composite of the contributions from each ligand type. ontosight.ai This ability to modify the ligand shell is crucial for tailoring the precursor's characteristics for specific applications, such as controlling the properties of nanomaterials synthesized from it. ontosight.ai

High-Energy X-ray Scattering for Amorphous Structural Models

Due to the non-crystalline, amorphous nature of many metal carboxylates like this compound, standard single-crystal X-ray diffraction is not a viable technique for structural determination. researchgate.net To overcome this, high-energy X-ray scattering, coupled with pair distribution function (PDF) analysis, has been employed to probe the local atomic arrangements. shepchem.com This powerful technique provides insights into the short- and medium-range order within the material, allowing for the development of structural models even in the absence of long-range crystalline order. researchgate.netshepchem.com For this compound, analysis of the scattering data reveals distinct, repeating distances between the cerium atoms, indicating a consistent and ordered molecular motif rather than a random arrangement. shepchem.com The data shows clear periodicity up to at least 16 Å. shepchem.com

Delineation of Metal Ion Arrangements (e.g., Linear Tetracerium Motif)

The structural model most consistent with the high-energy X-ray scattering data for this compound is a linear tetracerium molecule. researchgate.netshepchem.com This model proposes that four cerium ions are arranged in a linear or near-linear fashion. shepchem.com Geometric analysis of the scattering data supports a curved, one-dimensional structure. shepchem.com The data indicates repeating distances between the cerium ions (Ce–Ce) of approximately 4.3 Å, with this periodicity extending out to a length of 16.4 Å. researchgate.netshepchem.com This proposed linear tetracerium core is consistent with known crystal structures of other cerium carboxylates. shepchem.com

| Parameter | Description | Source(s) |

| Proposed Motif | Linear tetracerium molecule | researchgate.netshepchem.com |

| Ce-Ce Distance | Approximately 4.3 Å | researchgate.netshepchem.com |

| Periodicity Length | Extends to at least 16 Å, up to 16.4 Å | researchgate.netshepchem.com |

Magnetic Susceptibility Studies in Relation to Structural Models

Magnetic susceptibility measurements provide an additional method to evaluate and validate proposed structural models. researchgate.netshepchem.com For this compound, the magnetic susceptibility was measured over a temperature range of 5 K to 325 K under an applied field of 1 Tesla. shepchem.com The behavior of the material was found to be consistent with the proposed linear tetracerium model. researchgate.netshepchem.com

The results are intermediate between what is typically observed for single-ion molecular magnets, which show a steep paramagnetic response, and continuum models. shepchem.com This intermediate behavior is consistent with a molecule containing an average of 3–5 cerium ions, which aligns with the tetracerium motif suggested by X-ray scattering data. shepchem.com The analysis yielded Curie constants of 2.3 × 10⁻³ for the low-temperature region and 1.3 × 10⁻³ for the high-temperature region. shepchem.com The magnetic properties of cerium compounds are generally characterized by the behavior of the 4f electrons, which can exhibit local moments. urfu.ruaps.org

Thermal Decomposition Pathways and Identification of Intermediates

The thermal decomposition of this compound is a critical aspect of its application as a precursor for synthesizing cerium-containing materials, particularly cerium oxide (ceria, CeO₂) nanoparticles. rsc.orgpsu.edu Studies show that the main mass loss for this compound occurs in a temperature range between 250°C and 650°C. researchgate.net This decomposition temperature is noted to be higher than that of cerium(III) acetate. researchgate.net

The decomposition process involves the breakdown of the organic ligands, leading to the formation of gaseous products and a solid residue. fishersci.com The final solid product is identified as cerium oxide. psu.edufishersci.com The gaseous byproducts of the hazardous decomposition include carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.com While specific complex intermediates for this compound are not detailed in the available literature, the decomposition of metal carboxylates, in general, can proceed through the formation of intermediate species like metal carbonates before the final conversion to the metal oxide. wits.ac.za The process is utilized in various synthesis methods, such as flame spray pyrolysis and impregnation-decomposition cycles on substrates like SBA-15, to produce nanometric ceria. rsc.orgpsu.edu

| Parameter | Description | Source(s) |

| Decomposition Temperature Range | 250°C - 650°C (main mass loss) | researchgate.net |

| Hazardous Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | fishersci.com |

| Final Solid Residue | Cerium Oxide (CeO₂) | psu.edufishersci.com |

Mechanistic Studies in Catalysis

Catalytic Activity in Diverse Organic Transformations

Cerium(III) 2-ethylhexanoate (B8288628) is recognized for its role as a versatile catalyst. americanelements.com It is employed in oxidation, hydrogenation, and polymerization reactions, often serving as a precursor for creating cerium oxide thin films used in electronic and optical devices. americanelements.com The compound's solubility in organic solvents makes it a suitable catalyst for various chemical processes. americanelements.com

Oxidation Reactions: Mechanisms and Selectivity

The cerium(III) ion in cerium(III) 2-ethylhexanoate can participate in redox cycles, making it an effective catalyst for oxidation reactions. nih.gov The trivalent cerium center can facilitate electron-pair acceptance, driving coordination-based catalysis.

Polymerization Reactions: Mechanism and Control

This compound and related cerium complexes are effective catalysts in polymerization reactions, particularly for cyclic esters. ontosight.ai The catalytic mechanism often involves the coordination of the monomer to the Lewis acidic cerium center, followed by nucleophilic attack and ring-opening.

Cerium(III) complexes are utilized in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce polyesters. mdpi.com Homogeneous Ce(III)–N-heterocyclic carbene (NHC) catalysts, for example, exhibit high activity and selectivity for producing cyclic polylactide (PLA). acs.org These catalysts can efficiently polymerize both rac-lactide and l-lactide, as well as other aliphatic cyclic polyesters such as ε-caprolactone and β-butyrolactone. acs.org The polymerization of ε-caprolactone using a Ce(III)-NHC catalyst has shown an activity of 4500 h⁻¹. st-andrews.ac.uk

The table below summarizes the performance of a Ce(III)-NHC catalyst in the ring-opening polymerization of lactide.

| Catalyst Loading ([LA]:[Ce]) | Time | Conversion (%) | Molar Mass (Mn, kg/mol ) | Dispersity (Đ) | Turnover Frequency (TOF, h⁻¹) |

| 300:1 | 15 s | >99 | 60 | 1.6 | 72,000 |

| 5000:1 | 1 min | >99 | 250 | 1.8 | 270,000 |

| 5000:1 | 5 min | >99 | 245 | 1.7 | >59,400 |

| 5000:1 | 10 min | >99 | 248 | 1.7 | >29,700 |

Data sourced from a study on Ce(III)-NHC catalysts for cyclic polylactide synthesis. st-andrews.ac.uk

N-heterocyclic carbenes (NHCs) have emerged as versatile ancillary ligands for metal-based catalysts, including those used in polymerization. mdpi.com Cerium(III)-NHC complexes have proven to be highly effective catalysts for selective polymerization reactions. mdpi.com The combination of a Lewis acidic cerium(III) center and a hemilabile N-heterocyclic carbene functionality leads to enhanced catalytic performance. researchgate.net

These Ce(III)-NHC catalysts demonstrate outstanding activities, with turnover frequencies (TOF) exceeding 864,000 h⁻¹, and excellent control and selectivity for cyclic polylactide topology (>95%). acs.orgresearchgate.net This results in the production of high molar mass polylactide (60 < Mn < 250 kg mol⁻¹). acs.orgresearchgate.net The mechanism is believed to involve the cooperative action of the Lewis acidic cerium and the hemilabile NHC. researchgate.net It is hypothesized that the Ce-aryloxide bond does not directly ring-open the lactide monomer, as this would lead to linear PLA with ligand incorporation, which is not observed. st-andrews.ac.uk Instead, reactions are thought to occur across the Ln–C bond of the carbene. st-andrews.ac.uk

Esterification Reactions

This compound acts as a Lewis acid catalyst in esterification reactions. The trivalent cerium center facilitates the acceptance of an electron pair, which is a key step in coordination-driven catalysis for this type of reaction.

Hydrogenation Reactions

This compound is utilized as a catalyst in hydrogenation reactions. americanelements.combeyondchem.com While detailed mechanistic studies specifically on hydrogenation catalyzed by this compound are not extensively reported in the provided results, it is known to be used in catalysts for such processes. americanelements.combeyondchem.com For instance, it can be a component in catalyst systems for the hydroformylation of olefins, a process that involves the addition of hydrogen and carbon monoxide. rsc.org In the broader context of ceria-based catalysts, oxygen vacancies in the ceria lattice can provide sites for the dissociation of water to generate atomic hydrogen, which is a key step in hydrogenation processes like the water-gas shift reaction. researchgate.net

Homogeneous versus Heterogeneous Catalysis with this compound

This compound demonstrates utility in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis : Due to its solubility in organic solvents, this compound can act as a homogeneous catalyst. americanelements.comontosight.ai An example is its use in a homogeneous catalyst composition for improving the combustion of liquefied petroleum gas (LPG). google.com In solution, the cerium compound can form various complex structures, and structural models for cerium 2-ethylhexanoate in solution have been proposed. researchgate.net The catalytic activity in homogeneous systems is influenced by the coordination environment of the cerium ion. researchgate.net

Heterogeneous Catalysis : this compound serves as a precursor for the synthesis of heterogeneous catalysts, particularly cerium oxide (ceria, CeO₂) nanoparticles. ontosight.aismolecule.comnih.gov These nanoparticles are active in a range of catalytic reactions. srce.hr The compound is dissolved in a suitable solvent and used in methods like flame spray pyrolysis or microemulsion-based synthesis to produce ceria-based catalysts with controlled properties. researchgate.netnih.govmdpi.comacs.orgrsc.org The resulting heterogeneous catalysts often exhibit enhanced activity due to factors like high surface area and the presence of active sites at the metal-support interface. mdpi.com

The distinction between the two modes of catalysis is evident in studies comparing different cerium-based catalysts. For example, a cerium(III) phosphinate complex acted as a homogeneous catalyst for sulfoxidation, while a cerium(IV) phosphostibonate complex served as a heterogeneous catalyst for the same reaction, with the latter showing higher selectivity. researchgate.net

Influence of Cerium Oxidation States (Ce(III) vs. Ce(IV)) on Catalytic Pathways

The catalytic activity of cerium compounds is intrinsically linked to the ability of cerium to cycle between the +3 and +4 oxidation states. americanelements.comsrce.hr This redox couple plays a crucial role in various catalytic mechanisms.

In photocatalysis, the Ce(III)/Ce(IV) redox couple is central to the generation of reactive oxygen species. researchgate.net Under UV irradiation, Ce(III) can be oxidized to Ce(IV) with the release of an electron. researchgate.net This electron can then react with oxygen to form superoxide (B77818) radicals, while the resulting Ce(IV) can be reduced back to Ce(III) as part of the catalytic cycle. researchgate.net Studies have shown that the relative activity of Ce(III) and Ce(IV) ions can be pH-dependent. At low pH, Ce(IV) ions can show higher activity in some degradation reactions due to their rapid reduction to Ce(III). researchgate.net However, Ce(III) often exhibits high degradation efficiency over a wider pH range. researchgate.net

In some applications, a mixture of Ce(III) and Ce(IV) complexes shows synergistic effects. For instance, a homogeneous catalyst mixture of this compound and a Ce(IV) complex demonstrated enhanced performance in LPG combustion compared to the individual components. google.com The stabilization of the Ce(IV) oxidation state through appropriate ligand design is a key area of research to enhance catalytic performance. nih.gov

The redox behavior of cerium is fundamental to its catalytic function. The reversible Ce³⁺/Ce⁴⁺ transition facilitates oxygen storage and release in ceria-based materials, which is critical for oxidation reactions. srce.hrrsc.org The presence of Ce³⁺ ions is often associated with the formation of oxygen vacancies in the ceria lattice, which are considered active sites for many catalytic reactions. mdpi.com

In photocatalytic systems, highly dispersed Ce(III) ions are suggested to be the active species promoting the reaction, while Ce(IV) may not act as the primary catalyst. researchgate.net The generation of hydroxyl radicals, a key reactive species, can be initiated by the oxidation of Ce(III) to Ce(IV). researchgate.net

The nature of the active species can also be influenced by the presence of other metals. In Cu-Ce composite catalysts, for example, the interaction between copper and ceria can enhance the concentration of surface Ce³⁺ species, which in turn promotes the catalytic activity for reactions like NO reduction. mdpi.com

Spectroscopic and computational techniques are employed to identify the active species and understand the redox mechanism. For instance, studies on cerium complexes in sulfuric acid have revealed that Ce³⁺ preferentially coordinates with water, while Ce⁴⁺ forms complexes with bisulfate anions. nih.gov Understanding these structural differences is crucial for elucidating the electron transfer mechanism. nih.gov

Ligand Effects and Metal-Ligand Cooperativity in Catalytic Cycles

The ligands coordinated to the cerium center significantly influence its catalytic properties. The 2-ethylhexanoate ligand in this compound imparts solubility in organic solvents, enabling its use in homogeneous catalysis and as a precursor for materials synthesis. americanelements.comontosight.ai

The nature of the ligand can affect the redox potential of the Ce(III)/Ce(IV) couple and the stability of the resulting complexes. nih.gov Ligand design can be used to tune the electronic properties of the cerium center and promote specific catalytic pathways. For example, the use of redox-active ligands can facilitate electron transfer processes and promote facile redox cycling of the cerium ion. nih.gov

Metal-ligand cooperativity, where both the metal center and the ligand participate in the catalytic cycle, is an important concept in cerium catalysis. In some systems, light-induced ligand-to-metal charge transfer (LMCT) can lead to the reduction of the cerium ion and the oxidation of the ligand. chemrxiv.orgchemrxiv.org The resulting ligand radical can then participate in subsequent reaction steps, such as hydrogen atom abstraction. chemrxiv.orgchemrxiv.org The efficiency of these LMCT processes is highly dependent on the nature of the ligand. chemrxiv.org

The table below summarizes the effect of different ligands on cerium-catalyzed reactions.

| Ligand Type | Effect on Catalysis | Reference |

| 2-Ethylhexanoate | Imparts solubility in organic solvents for homogeneous catalysis and precursor applications. | ontosight.ai, americanelements.com |

| Phosphinate | Forms a homogeneous catalyst for sulfoxidation. | researchgate.net |

| Phosphostibonate | Forms a heterogeneous catalyst for sulfoxidation with high selectivity. | researchgate.net |

| Nitroxide | Stabilizes the Ce(IV) oxidation state to an unprecedented degree. | nih.gov |

| Amine/Amido-Phenolate | Promotes facile redox cycling through metal-ligand redox cooperativity. | nih.gov |

| Benzoate | Undergoes ligand-to-metal charge transfer upon light excitation, generating a reactive ligand radical. | chemrxiv.org, chemrxiv.org |

| Aryloxide-N-heterocyclic carbene (NHC) | Acts as a photoexcitable ligand in cerium(III) complexes for polymerization reactions. | researchgate.net |

Kinetic Studies of Catalytic Processes

Kinetic studies are essential for understanding the mechanism and efficiency of catalytic processes involving this compound and its derivatives. These studies provide insights into reaction rates, activation energies, and the influence of various parameters on the catalytic performance.

In the context of heterogeneous catalysis using ceria-based materials derived from this compound, kinetic studies of reactions like CO oxidation have been performed. rsc.org The reaction rates are often correlated with the redox properties of the catalyst, such as its ability to release oxygen. acs.orgrsc.org For instance, temperature-programmed reduction (TPR) experiments are used to investigate the reducibility of the catalyst, which is related to its catalytic behavior. acs.org

The table below presents a summary of findings from kinetic studies on cerium-catalyzed reactions.

| Catalytic Process | Key Kinetic Findings | Reference |

| CO Oxidation over Ce-Zr Oxides | The optimal catalyst composition for CO oxidation was identified through temperature scanning methods. The reaction rate is related to the redox activity of the material. | rsc.org |

| Ce³⁺/Ce⁴⁺ Redox Reaction in Sulfuric Acid | The reaction mechanism involves a structural change in addition to electron transfer. The exchange current density is a function of the Ce⁴⁺ concentration and temperature. | nih.gov |

| Photocatalytic Degradation of Organic Pollutants | The kinetics of Ce(IV) photoreduction and Ce(III) photooxidation were investigated. The degradation rate is influenced by pH and the type of pollutant. | researchgate.net |

Application As a Precursor in Advanced Materials Synthesis

Precursor for Cerium Oxide (CeO₂) Thin Film Deposition

The production of high-quality cerium oxide (CeO₂) thin films is critical for numerous applications in electronics, optics, and catalysis. lookchem.com Cerium(III) 2-ethylhexanoate (B8288628) is frequently employed as a precursor material in these manufacturing processes. americanelements.com The thermal decomposition of this metal-organic compound at elevated temperatures or through photochemical methods results in the desired inorganic cerium oxide material, allowing for precise control over the film's stoichiometry.

Chemical Solution Deposition (CSD) represents a versatile and cost-effective approach for fabricating thin films. This method involves the deposition of a precursor solution onto a substrate, followed by thermal treatment to yield the final oxide film.

Spin coating is a widely used CSD method for achieving uniform thin films across a substrate. In this technique, a solution containing Cerium(III) 2-ethylhexanoate dissolved in a suitable organic solvent is dispensed onto a substrate. The substrate is then rotated at high speeds, causing the solution to spread evenly due to centrifugal force. Subsequent heating or annealing processes are performed to decompose the precursor and form a crystalline CeO₂ film. The thickness and morphology of the resulting film can be controlled by adjusting parameters such as solution concentration, spin speed, and annealing temperature.

Dip coating offers another CSD approach for thin film deposition. This process involves immersing a substrate into a solution of this compound and then withdrawing it at a constant speed. The solvent evaporates, leaving a thin layer of the precursor on the substrate surface. Similar to spin coating, a final thermal treatment is necessary to convert the precursor into a cerium oxide film. This technique is particularly suitable for coating large or complex-shaped substrates.

Metal-Organic Decomposition (MOD) is a non-hydrolytic process that utilizes metal-organic precursors like this compound to form thin films. In a typical MOD process, a solution of the precursor is applied to a substrate, and then the substrate is heated in a controlled atmosphere. This thermal treatment leads to the decomposition of the organic ligands and the formation of the desired metal oxide film. researchgate.net The MOD process is distinct from sol-gel methods in that a gel is never formed. researchgate.net This technique allows for the formation of defect-free films at lower temperatures compared to conventional methods. researchgate.net

Table 1: Comparison of Deposition Parameters in MOD

| Parameter | Influence on Film Properties | Typical Range |

| Precursor Concentration | Affects film thickness and density | 0.1 - 0.5 M |

| Solvent Type | Influences solution viscosity and evaporation rate | Toluene (B28343), Xylene |

| Annealing Temperature | Determines crystallinity and grain size | 400 - 700 °C |

| Annealing Atmosphere | Affects oxygen stoichiometry and defect concentration | Air, Oxygen, Inert Gas |

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of CeO₂ film formation, this compound can be used as the cerium source. The process generally involves the hydrolysis and condensation of the precursor in a solution to form a "sol." This sol is then deposited onto a substrate, often by spin or dip coating, to form a "gel" film. Subsequent drying and heat treatment are applied to remove organic residues and promote the crystallization of the CeO₂ film. Researchers have successfully synthesized europium-doped CeO₂ nanoparticles using a sol-gel method with this compound as a precursor. nih.govnih.gov

Photochemical methods offer a unique, non-thermal route for the preparation of CeO₂ thin films from this compound. lookchem.comresearchgate.netthermofisher.krbeyondchem.com This technique involves irradiating a thin, amorphous film of the precursor with ultraviolet (UV) light. researchgate.net The photochemical process is initiated by the extrusion of carbon dioxide from the carboxylate ligand. researchgate.netresearchgate.net This reaction leads to the formation of thermally unstable Ce(II) complexes and the 3-heptyl radical. researchgate.netresearchgate.net The photoefficiency of this reaction has been reported to be 1.4, which suggests that a radical chain reaction follows the initial photochemical step. researchgate.netresearchgate.net This method allows for the creation of high-quality thin films with potential applications in electronics and optoelectronics. lookchem.com

Table 2: Key Findings in Photochemical Deposition of CeO₂

| Finding | Description | Reference |

| Reaction Initiation | Photochemical extrusion of CO₂ from the carboxylate ligand. | researchgate.netresearchgate.net |

| Intermediates | Production of thermally unstable Ce(II) complexes and the 3-heptyl radical. | researchgate.netresearchgate.net |

| Photoefficiency | A value of 1.4 indicates a subsequent radical chain reaction. | researchgate.netresearchgate.net |

| Final Product | Formation of a cubic fluorite-type CeO₂ phase at deposition temperatures between 400 and 700 °C. | researchgate.net |

Chemical Solution Deposition (CSD) Methodologies

Synthesis of Nanoscale Cerium Materials (Nanoceria)

Nanoceria (cerium oxide nanoparticles) has garnered significant attention for its diverse applications in catalysis, biomedical fields, and electrochemical sensors. rsc.orgrsc.org The choice of precursor and synthesis method is critical in controlling the size, morphology, and properties of the resulting nanoparticles. rsc.org this compound is a notable liquid precursor utilized in several synthesis routes.

Flame spray pyrolysis (FSP) is an effective method for producing homogeneous nanoceria with a high surface area. rsc.orgnih.gov In this technique, a liquid precursor is atomized into a flame, where it undergoes combustion and decomposition to form nanoparticles. rsc.org this compound, dissolved in a solvent like xylene, has been successfully used as a liquid precursor in FSP to synthesize nanoceria. rsc.orgrsc.orgnih.gov The process involves feeding the cerium-containing solution through a nozzle into a flame, leading to the formation of powdered cerium oxide particles. nih.gov

| Parameter | Description | Source(s) |

| Precursor | This compound | rsc.orgrsc.orgnih.gov |

| Solvent | Xylene | rsc.orgnih.gov |

| Technique | Flame Spray Pyrolysis (FSP) | rsc.orgnih.gov |

| Product | Homogeneous nanoceria (CeO₂) | rsc.orgnih.gov |

This interactive table summarizes the key components of the Flame Spray Pyrolysis process for nanoceria synthesis using this compound.

Hydrothermal and solvothermal synthesis are common methods for producing nanoceria. rsc.orgnih.gov These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. rsc.orgnih.gov These methods allow for control over particle size and shape by adjusting parameters like pH, reaction time, and temperature. rsc.org While various cerium salts, such as cerium nitrate (B79036) and cerium chloride, are frequently cited as precursors for these methods, the reviewed literature does not specify the use of this compound in hydrothermal or solvothermal synthesis of nanoceria. rsc.orgnih.govmdpi.com

The microemulsion technique is another effective method for producing nanoparticles with controlled size and structure. nih.gov This approach utilizes a thermodynamically stable dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant. The synthesis of pure and doped nanoceria has been accomplished using an oil-in-water microemulsion method where this compound served as the cerium precursor. nih.gov In one study, nanoparticles with a size of approximately 3 nm and a very high surface area of around 250 m²/g were successfully synthesized. nih.gov

| Component | Material/Parameter | Role | Source(s) |

| Cerium Precursor | This compound | Source of Cerium | nih.gov |

| Dopant Precursor | Europium(III) 2-ethylhexanoate | Doping agent (optional) | nih.gov |

| Surfactant | Hexaethylene glycol isodecyl ether | Stabilizer | nih.gov |

| Oil Phase | Hexane (B92381) | Solvent | nih.gov |

| Aqueous Phase | Water | Solvent | nih.gov |

| Product Size | ~3 nm | nih.gov | |

| Product Surface Area | ~250 m²/g | nih.gov |

This interactive table outlines the components and resulting properties of nanoceria synthesized via the microemulsion method using this compound.

Preparation of Mixed Metal Oxide Materials

This compound's utility extends to the preparation of more complex materials, such as mixed metal oxides, which are important in catalysis and electronics.

Ceria-zirconia (CeO₂-ZrO₂) mixed oxides are widely used as catalytic converters in the automotive industry due to their high oxygen storage capacity and thermal stability. osti.govwikipedia.org The synthesis of these materials can be achieved through various methods, including mechanochemical grinding and internal gelation, using precursors like metal carbonates and nitrates. osti.govmdpi.com However, the available literature from the conducted searches does not specify this compound as a precursor for the synthesis of cerium/zirconium oxide materials.

Cerium-doped Yttrium Iron Garnet (Ce:YIG) is a material of interest for magneto-optical applications. mdpi.com Thin films of this material are typically grown using techniques such as pulsed laser deposition (PLD) and metal-organic chemical vapor deposition (MOCVD). ias.ac.in Various precursors are employed in these methods, including cerium oxide and metallo-organic dipivaloylmethanates. ias.ac.in Based on the reviewed sources, the use of this compound as a precursor in the synthesis of cerium-doped garnet thin films is not documented.

Integration with Other Metal Carboxylates in Multicomponent Precursor Solutions

In the fabrication of complex oxide materials, this compound is often integrated into multicomponent precursor solutions with other metal carboxylates. This approach allows for precise stoichiometric control over the final material, which is crucial for tailoring its properties. By mixing different metal 2-ethylhexanoates in specific molar ratios, researchers can create homogenous solutions that lead to the formation of mixed-metal oxide films and nanoparticles with uniform composition. fishersci.cafishersci.no

For example, to produce ceria-zirconia (CeO₂-ZrO₂) materials, which are valued for their catalytic and thermal stability, a precursor solution is prepared by mixing this compound and Zirconium(IV) 2-ethylhexanoate. fishersci.cafishersci.cachemicalbook.comfishersci.com The solution is typically diluted with a solvent like xylene to achieve the desired concentration and viscosity for deposition. fishersci.cafishersci.no Similarly, it has been combined with gadolinium(III) 2-ethylhexanoate in toluene-based solutions to synthesize gadolinium-doped ceria, a material widely used in solid oxide fuel cells. fishersci.cafishersci.cafishersci.com

| This compound Combined With | Resulting Material | Primary Application Area | Solvent System Example |

|---|---|---|---|

| Zirconium(IV) 2-ethylhexanoate | Ceria-Zirconia (CeO₂-ZrO₂) | Catalysis, Thermal Barrier Coatings | Xylene |

| Gadolinium(III) 2-ethylhexanoate | Gadolinium-Doped Ceria (GDC) | Solid Oxide Fuel Cells (SOFCs) | Toluene |

Mechanistic Roles in Polymer and Coating Industries

Within the polymer and coatings sector, this compound functions as a versatile additive. fishersci.cachemicalbook.com Its utility stems from its ability to influence degradation pathways, act as a dispersing agent, and serve as a stabilizer, enhancing the durability and performance of polymer systems. myskinrecipes.com

UV Degradation Mechanisms of Polyolefins

The degradation of polyolefins, such as polyethylene (B3416737) and polypropylene, in the presence of ultraviolet (UV) light occurs via a radical chain mechanism. researchgate.net This process involves the formation of free radicals on the polymer backbone, which react with oxygen to form peroxy radicals and subsequently hydroperoxides. The cleavage of these hydroperoxides under UV or thermal stress generates more radicals, leading to an auto-accelerating degradation cycle that results in chain scission and loss of mechanical properties. researchgate.net

Certain metal compounds, including those of cerium, can act as pro-oxidants that accelerate this degradation process. mdpi.com When exposed to UV radiation, cerium compounds can be activated, participating in redox cycles that promote the decomposition of hydroperoxides, thereby increasing the rate of radical proliferation and accelerating the breakdown of the polymer. researchgate.netmdpi.com This "oxo-degradation" technology is sometimes intentionally used to create plastics that degrade more quickly after their useful life. mdpi.com

| Stage | Description | Role of Metal Carboxylate (Pro-Degradant) |

|---|---|---|

| Initiation | Formation of initial polymer radicals (R•) from impurities or polymer defects under UV light. | Can be activated by UV light to initiate radical formation. |

| Propagation | Reaction of R• with O₂ to form ROO• (peroxy radical), which abstracts hydrogen to form ROOH (hydroperoxide) and a new R•. | Catalyzes the decomposition of hydroperoxides (ROOH) into more radicals (RO• + •OH), accelerating the propagation cycle. researchgate.net |

| Termination | Combination of radicals to form non-radical species. | - |

Fundamental Dispersing Agent Mechanisms

Dispersing agents are crucial additives in coatings and inks, ensuring that solid particles like pigments and fillers are evenly distributed and remain stable within a liquid medium. specialchem.comuniqchem.com The fundamental mechanism involves three steps: wetting, mechanical breakdown (grinding), and stabilization. uniqchem.comlocusingredients.com

Wetting: The dispersing agent reduces the interfacial tension between the solid particle surface and the liquid medium, allowing the liquid to displace air and moisture from the particle's surface. uniqchem.com

Grinding: High shear forces are applied to break down pigment agglomerates into smaller, primary particles. uniqchem.com

Stabilization: The dispersing agent adsorbs onto the surface of the newly separated particles, preventing them from re-agglomerating. specialchem.com This stabilization is achieved through two primary mechanisms:

Electrostatic Repulsion: The agent creates a net electrical charge on the particle surfaces, causing them to repel each other. This is most effective in aqueous systems. specialchem.com

Steric Repulsion: The agent's molecules have a "head" group that anchors to the particle surface and polymeric "tails" that extend into the solvent. specialchem.com These tails create a physical barrier that prevents particles from getting close enough to attract one another. specialchem.comspecialchem.com

As a metal carboxylate, this compound possesses a structure well-suited for steric stabilization in non-aqueous systems. The cerium-containing carboxylate portion can act as the anchor group, adsorbing onto the pigment surface, while the long, non-polar ethylhexanoate chains extend into the organic solvent, providing an effective steric barrier.

Stabilizer Roles in Polymer Systems

In contrast to its pro-degradant role, this compound and its derivatives can also function as stabilizers, which are added to polymers to inhibit or retard degradation. myskinrecipes.comwikipedia.org Polymer stabilizers are essential for protecting plastics and rubbers against damage from heat, oxidation, and UV light during processing and throughout their service life. wikipedia.org

The stabilizing action of cerium compounds often relates to their ability to interact with and neutralize harmful species or absorb damaging radiation. The incorporation of ceria nanoparticles, which can be formed from precursors like this compound, has been shown to enhance the photostability and thermal stability of polymers. nih.gov This is attributed to the unique redox chemistry of cerium, which can cycle between Ce³⁺ and Ce⁴⁺ states, allowing it to quench free radicals or decompose hydroperoxides into non-radical species under certain conditions. Furthermore, cerium oxide is a known UV absorber, capable of dissipating harmful UV energy as heat, thereby protecting the polymer matrix from photodegradation. wikipedia.orgmdpi.com This function is particularly valuable in specialty coatings and resins where enhanced durability and thermal stability are required. myskinrecipes.com The specific role—as either a stabilizer or a pro-degradant—can depend on the polymer matrix, the presence of other additives, and the specific environmental conditions.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for determining the equilibrium geometry of cerium carboxylate structures, including Cerium(III) 2-ethylhexanoate (B8288628). shepchem.com By employing DFT calculations, researchers can model the three-dimensional arrangement of atoms in the molecule with a high degree of accuracy, providing a compromise between computational cost and chemical precision. shepchem.com These optimized geometries are fundamental for further analysis of the compound's properties.

Investigation of Cerium Carboxylate Structures

Computational studies have investigated various structural models for cerium carboxylates. For Cerium(III) 2-ethylhexanoate, a proposed model suggests a linear tetracerium molecule where the cerium-cerium (Ce-Ce) distances repeat at approximately 4.3 Å, extending out to 16.4 Å. shepchem.com These models are often developed by analogy with known crystal structures and are then refined using DFT calculations to find the most stable equilibrium geometries. shepchem.com

The coordination of the carboxylate ligands to the cerium center is a key aspect of these investigations. In many cerium carboxylate complexes, the carboxylate groups can adopt different binding modes, such as unidentate, bidentate chelating, or bridging. For instance, in some Ce(IV) carboxylate complexes, the ligands are unidentate, while in a Ce(III) phenylacetate (B1230308) complex, the carboxylate ligand binds in a κ²-O,O' mode. nih.gov The calculated bond lengths from DFT studies can be compared with experimental data where available, providing validation for the computational models. For example, the Ce-O bond distances in Ce(III) carboxylates are typically longer than in their Ce(IV) counterparts due to the larger ionic radius of Ce³⁺. nih.gov

| Parameter | Description | Computational Finding | Reference |

| Structural Model | Proposed arrangement of atoms | Linear tetracerium molecule | shepchem.com |

| Ce-Ce Distance | Repeating distance between cerium ions | ~4.3 Å | shepchem.com |

| Ligand Coordination | Binding mode of the 2-ethylhexanoate ligand | Investigated through various models | shepchem.comnih.gov |

Vibrational Spectra Calculation and Comparison with Experimental Data

DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of this compound. These calculated spectra can be compared with experimental data to validate the accuracy of the computed molecular structure. shepchem.com Generally, calculated harmonic vibrational wavenumbers tend to be higher than experimental values due to factors like anharmonicity and the use of finite basis sets. researchgate.net

Reasonably good agreement has been observed between the calculated and experimental IR and Raman spectra for models of this compound. shepchem.com This correlation helps in the assignment of experimental vibrational bands to specific molecular motions. For instance, the strong band observed around 1420 cm⁻¹ in the IR spectrum of a related chromium(III) 2-ethylhexanoate complex was assigned to the CH bending modes of the alkyl chains based on computational analysis. osti.gov Similarly, for this compound, vibrational modes associated with the carboxylate groups are of particular interest as they are sensitive to the coordination environment of the cerium ion. shepchem.com

| Spectral Data | Experimental Observation | Calculated Prediction | Reference |

| IR Spectrum | Compared with calculated data for validation | Shows good agreement with experiment | shepchem.com |

| Raman Spectrum | Compared with calculated data for validation | Shows good agreement with experiment | shepchem.com |

Modeling of Electronic Structure and Redox Properties

The electronic structure and redox properties of cerium compounds are of significant interest due to cerium's ability to exist in both +3 and +4 oxidation states. americanelements.com DFT is a valuable tool for modeling these properties. The redox potential of cerium complexes can be predicted by calculating the change in Gibbs free energy (ΔG°) for the Ce(IV)/Ce(III) couple or by correlating the energies of the molecular orbitals with experimental redox potentials. researchgate.net

For cerium complexes, the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined through DFT calculations. d-nb.infocore.ac.uk These calculations provide insights into the ligand-to-metal charge transfer (LMCT) bands, which are characteristic features in the electronic spectra of cerium complexes. researchgate.net The unique electronic structure of cerium sites, influenced by the surrounding ligands, is key to their reactivity, particularly in catalysis. core.ac.uk The presence of both Ce³⁺ and Ce⁴⁺ states is crucial for the catalytic activity of ceria-based materials. nih.gov

| Property | Computational Approach | Significance | Reference(s) |

| Redox Potential | Calculation of ΔG°(CeIV/CeIII) or correlation with MO energies | Predicts the ease of oxidation/reduction | researchgate.net |

| Electronic Structure | Determination of HOMO-LUMO energies | Understanding of electronic transitions and reactivity | d-nb.infocore.ac.uk |

| Oxidation States | Modeling of both Ce(III) and Ce(IV) states | Crucial for understanding catalytic activity | americanelements.comnih.gov |

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are instrumental in elucidating the reaction mechanisms of processes involving cerium compounds. While specific studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the methodologies applied to other cerium carboxylates and Ce(III) complexes offer a clear framework.

For instance, in the Ce-catalyzed decarboxylative oxygenation of arylacetic acids, it has been suggested that the mechanism involves LMCT-induced Ce-O homolysis of Ce(IV) carboxylate complexes. nih.gov In another example, a proposed mechanism for a Ce(III)-catalyzed aza-Diels-Alder reaction suggests that the Ce(III) center acts as a Lewis acid to activate a diene reactant, facilitating a [4 + 2] cycloaddition with a dienophile. nih.gov DFT calculations can be used to model the transition states and intermediates along the reaction pathway, providing energetic details that help to understand the feasibility of a proposed mechanism. These computational studies are vital for designing more efficient catalytic systems. mdpi.com

Basis Set Selection for Lanthanide-Containing Systems (e.g., CEP-31G)

The choice of basis set is a critical aspect of performing accurate computational studies on lanthanide-containing systems like this compound. Due to the large number of electrons and the importance of relativistic effects in heavy elements like cerium, effective core potentials (ECPs) are commonly used. acs.org ECPs replace the core electrons with a potential, reducing the computational cost while maintaining accuracy for the valence electrons, which are most important for chemical bonding and reactivity. acs.org

The Stevens/Basch/Krauss ECPs, often referred to by the keyword CEP (Compact Effective Potential), are a popular choice. gaussian.com The CEP-31G basis set, for example, is a split-valence basis set that has been parameterized for the common oxidation states of lanthanides and models the 5s and 5p electrons as part of the outer core. shepchem.com This basis set has been shown to provide a good balance between accuracy and computational efficiency for cerium complexes. shepchem.com While other basis sets and ECPs exist, the CEP family provides a reliable option for calculations on systems containing lanthanide elements. gaussian.com In some studies, the CEP-4G basis set has also been utilized for cerium atoms in combination with other basis sets for lighter atoms. rsc.org

| Basis Set/ECP | Description | Application | Reference(s) |

| CEP-31G | Stevens/Basch/Krauss ECP split-valence | Geometry optimization and spectral calculations of this compound | shepchem.comgaussian.com |

| CEP-4G | Stevens/Basch/Krauss ECP minimal basis | Used for Ce atoms in DFT calculations of cerium complexes | gaussian.comrsc.org |

| ECPs (General) | Effective Core Potentials | Reduce computational cost for heavy elements by modeling core electrons | acs.org |

Emerging Research Directions and Future Perspectives

Development of Novel Cerium(III) 2-Ethylhexanoate (B8288628) Derivatives

The synthesis of novel derivatives of cerium(III) 2-ethylhexanoate is a burgeoning area of research. By modifying the carboxylate ligands, scientists aim to fine-tune the compound's properties for specific applications. For instance, the reaction of cerium(III) nitrate (B79036) with various carboxylic acids like pivalic acid, benzoic acid, and 4-methoxybenzoic acid in the presence of a tridentate N,N,N-donor ligand has led to the formation of cerium hexamers with an octahedral Ce(IV)6O8 core. nih.gov This demonstrates the potential to create a family of cerium-based clusters with tailored functionalities.

Furthermore, research into mixed-ligand cerium carboxylates, such as those incorporating isooctanoate and neodecanoate alongside 2-ethylhexanoate, is expanding the library of available precursors. ontosight.aiontosight.ai These new derivatives offer different solubility and reactivity profiles, which are crucial for their application in catalysis and materials synthesis. smolecule.com The choice of precursor and ligands can significantly impact the structure and properties of the final material, opening up possibilities for creating novel catalysts and functional materials. nih.govacs.org

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the reaction mechanisms involving this compound is critical for optimizing its applications. Advanced spectroscopic techniques are being increasingly employed for in-situ monitoring of reactions. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to characterize the molecular structure of cerium 2-ethylhexanoate and its derivatives. shepchem.comresearchgate.net

Recent studies have utilized in-situ Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) to monitor the active sites of ceria-based catalysts during reactions like CO2 methanation. researchgate.netupc.edu This allows researchers to observe changes in the oxidation states of cerium (Ce³⁺/Ce⁴⁺) and other elements in real-time under reaction conditions. researchgate.netupc.edu Furthermore, techniques like high-resolution transmission electron microscopy (HRTEM) and electron energy-loss spectroscopy (EELS) are providing atomic-level insights into the structure and elemental distribution of catalyst surfaces. chinesechemsoc.org The combination of these advanced spectroscopic probes is crucial for unraveling complex reaction pathways and identifying active catalytic species. acs.orgrsc.org

Rational Design of this compound-Based Catalysts

The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states, make it a valuable component in catalysis. mdpi.com this compound serves as a key precursor for the synthesis of highly active ceria (CeO₂) based catalysts. americanelements.comchemicalbook.comfishersci.no The rational design of these catalysts focuses on controlling factors like particle size, morphology, and the nature of the support to enhance catalytic performance. acs.orgajgreenchem.com

For example, ceria nanoparticles have shown great promise as heterogeneous catalysts in multi-component reactions for synthesizing medicinally important heterocyclic compounds. ijcce.ac.ir The design of these catalysts often involves supporting them on materials like SBA-15 silica, where the ceria nanoparticle size and distribution within the pores can be controlled. psu.edu Furthermore, the interaction between ceria and other metals, such as in Cu-Ce oxide catalysts, can create highly active interfacial sites for reactions like NOx elimination. mdpi.comresearchgate.net The ability to engineer the catalyst at the nanoscale allows for the optimization of active sites and the promotion of desired reaction pathways. upc.educhinesechemsoc.org

Tailoring Material Properties through Precursor Engineering

This compound is a versatile precursor for the synthesis of various cerium-based materials with tailored properties. americanelements.comchemicalbook.com Its solubility in organic solvents makes it ideal for solution-based processing techniques to create thin films and nanoparticles. smolecule.comamericanelements.com By carefully selecting the precursor and controlling the synthesis conditions, researchers can engineer the properties of the resulting materials, such as cerium oxide (ceria). acs.org